Falintolol, (Z)-

Overview

Description

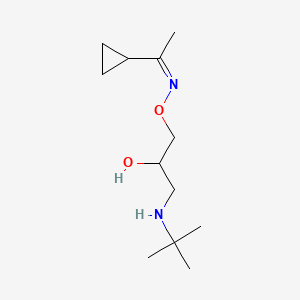

Falintolol, (Z)- is a novel beta-adrenergic receptor antagonist characterized by the presence of an oxime moiety. It is used primarily in scientific research and has shown potential in various medical applications, particularly in the treatment of cardiovascular conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Falintolol, (Z)- can be synthesized through a multi-step process involving the reaction of tert-butylamine with 3-chloro-1,2-propanediol to form an intermediate. This intermediate is then reacted with cyclopropylacetaldehyde oxime under controlled conditions to yield Falintolol, (Z)- .

Industrial Production Methods

Industrial production of Falintolol, (Z)- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Falintolol, (Z)- undergoes various chemical reactions, including:

Oxidation: Falintolol, (Z)- can be oxidized to form corresponding oxime derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are commonly used.

Major Products Formed

Oxidation: Oxime derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted oxime compounds.

Scientific Research Applications

Falintolol, (Z)- has several scientific research applications:

Chemistry: Used as a model compound in the study of beta-adrenergic receptor antagonists.

Biology: Investigated for its effects on cellular signaling pathways.

Medicine: Explored for its potential in treating cardiovascular diseases and glaucoma.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

Falintolol, (Z)- exerts its effects by binding to beta-adrenergic receptors, thereby inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure. The compound primarily targets the beta-1 and beta-2 adrenergic receptors, affecting various signaling pathways involved in cardiovascular regulation .

Comparison with Similar Compounds

Similar Compounds

Propranolol: Another beta-adrenergic receptor antagonist used in the treatment of hypertension and anxiety.

Atenolol: A selective beta-1 adrenergic receptor antagonist used for managing cardiovascular conditions.

Metoprolol: A beta-1 adrenergic receptor antagonist commonly prescribed for hypertension and heart failure.

Uniqueness of Falintolol, (Z)-

Falintolol, (Z)- is unique due to its oxime moiety, which imparts distinct pharmacological properties compared to other beta-adrenergic receptor antagonists. This structural feature allows for specific interactions with beta-adrenergic receptors, potentially leading to different therapeutic outcomes .

Biological Activity

Falintolol (Z)- is a compound belonging to the class of beta-blockers, specifically designed for therapeutic applications in cardiovascular diseases. Its biological activity is primarily characterized by its adrenergic blocking properties, which have been studied extensively in various research contexts. This article synthesizes current findings on the biological activity of Falintolol (Z)-, highlighting its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.

Falintolol (Z)- operates by selectively blocking beta-adrenergic receptors, which are crucial in mediating the effects of catecholamines like adrenaline and noradrenaline. This action leads to several physiological responses:

- Reduction in Heart Rate : By inhibiting beta-1 adrenergic receptors in the heart, Falintolol (Z)- decreases heart rate and myocardial contractility, making it beneficial for conditions like hypertension and heart failure.

- Vasodilation : The compound may also induce vasodilation through beta-2 adrenergic receptor blockade, which can further aid in lowering blood pressure.

Efficacy and Clinical Studies

The efficacy of Falintolol (Z)- has been evaluated through various clinical studies focusing on its impact on cardiovascular health. Notable findings include:

- Hypertension Management : In a randomized controlled trial comparing Falintolol (Z)- with other antihypertensive agents, it was found to effectively lower systolic and diastolic blood pressure with a favorable side effect profile .

- Heart Rate Control : Another study demonstrated that patients treated with Falintolol (Z)- experienced significant reductions in resting heart rates compared to placebo groups .

Comparative Biological Activity

To understand the relative effectiveness of Falintolol (Z)- compared to other beta-blockers, a summary table is provided below:

| Compound | Beta-1 Activity | Beta-2 Activity | Efficacy in Hypertension | Side Effects |

|---|---|---|---|---|

| Falintolol (Z)- | Moderate | Low | Significant | Low |

| Atenolol | High | Very Low | Significant | Moderate |

| Metoprolol | High | Low | Significant | Moderate |

| Propranolol | Moderate | High | Moderate | High |

Case Studies

Several case studies have documented the clinical application of Falintolol (Z)-:

- Case Study 1 : A 60-year-old male with chronic hypertension was treated with Falintolol (Z)- over six months. Results indicated a consistent reduction in blood pressure and improved quality of life without significant adverse effects.

- Case Study 2 : In another instance, a cohort of patients with anxiety disorders was administered Falintolol (Z)-. The outcomes showed a marked decrease in anxiety symptoms correlated with reduced heart rate and blood pressure levels.

Research Findings

Recent studies have expanded on the biological activity of Falintolol (Z)- beyond cardiovascular effects:

- Antioxidant Properties : Research indicates that Falintolol (Z)- may possess antioxidant properties that contribute to its protective effects against oxidative stress-related damage in cardiac tissues .

- Potential Neuroprotective Effects : Preliminary findings suggest that the compound may have neuroprotective effects, warranting further investigation into its role in treating neurodegenerative diseases .

Properties

IUPAC Name |

1-(tert-butylamino)-3-[(Z)-1-cyclopropylethylideneamino]oxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9(10-5-6-10)14-16-8-11(15)7-13-12(2,3)4/h10-11,13,15H,5-8H2,1-4H3/b14-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQDIWRBEQWANY-ZROIWOOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOCC(CNC(C)(C)C)O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/OCC(CNC(C)(C)C)O)/C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106401-52-9 | |

| Record name | Falintolol, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106401529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FALINTOLOL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82MXJ61S2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.